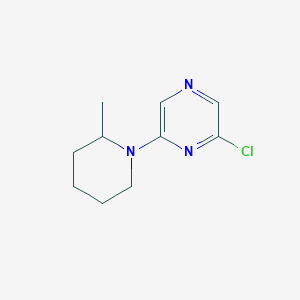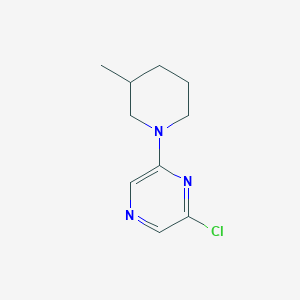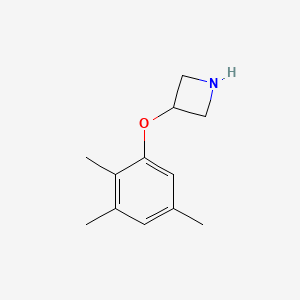![molecular formula C9H13ClN2O B1395129 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol CAS No. 1220028-34-1](/img/structure/B1395129.png)
4-[(6-Chloro-2-pyridinyl)amino]-2-butanol
Übersicht
Beschreibung
4-[(6-Chloro-2-pyridinyl)amino]-2-butanol (4-CPAB) is a synthetic organic compound with a wide range of potential applications in the field of scientific research. It is a member of the pyridyl-amino-alcohol family of compounds and is a versatile platform for further chemical modification. 4-CPAB is a colorless liquid with a boiling point of 183°C and a melting point of -30°C. It is soluble in water, ethanol, and acetone, and is stable in aqueous solution.
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
Compounds related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol have been explored for their potential antiallergic properties. A study found that certain compounds, including those derived from 4-chloro-2-(4-pyridinyl)pyrimidines, showed promising results in rat passive cutaneous anaphylaxis screens, indicating potential antiallergic activity (Lesher, Singh, & Mielens, 1982).
Anticonvulsant Properties
Research on enaminones, including a compound structurally similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, has revealed their potential as anticonvulsants. The study focused on the hydrogen bonding and crystal structures of these compounds, which is critical for understanding their anticonvulsant mechanisms (Kubicki, Bassyouni, & Codding, 2000).
Antineoplastic and Cytotoxic Activity
A study conducted on chloro-substituted [(aminoalkyl)amino]anthraquinones, related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, demonstrated significant antineoplastic and cytotoxic activities. These findings are crucial for developing new cancer treatments (Zee-Cheng, Mathew, Xu, Northcutt, & Cheng, 1987).
Applications in Coordination Chemistry
A study highlighted the use of compounds similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol in forming stable complexes with nickel(II) salts. This research contributes to the understanding of coordination chemistry and the development of new metal-organic compounds (Segl′a, Mikloš, Jamnický, & Šima, 1999).
Biochemical Analysis
In biochemical research, derivatives of 4-amino-1-butanol, a compound related to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, have been utilized in the development of a fluorometric HPLC method for analyzing proline in biological samples (Wu, 1993).
Solubility and Thermodynamic Studies
Studies on the solubility and thermodynamic properties of pyrimidine derivatives, structurally akin to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, have provided insights into their solubility in various organic solvents. This research is vital for the purification and formulation of these compounds (Yao, Xia, & Li, 2017).
Synthesis of Cyclic Amines
Research has been conducted on the synthesis of cyclic amines from amino alcohols, including compounds similar to 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol. This synthesis is crucial for the development of new organic compounds and pharmaceuticals (Kijeński, Niedzielski, & Baiker, 1989).
Microbial Production
The microbial production of 4-amino-1-butanol, a derivative of 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol, has been reported. This research is significant for the biotechnological production of important intermediates for pharmaceuticals and biodegradable polymers (Prabowo, Shin, Cho, Chae, & Lee, 2020).
Wirkmechanismus
Target of Action
The primary target of 4-[(6-Chloro-2-pyridinyl)amino]-2-butanol is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
4-[(6-Chloro-2-pyridinyl)amino]-2-butanol interacts with its target, the nicotinic acetylcholine receptor, by acting as a competitive modulator . This means it competes with the natural ligand, acetylcholine, for the same binding site on the receptor. The compound’s interaction with the receptor results in changes to the receptor’s function, which can lead to alterations in signal transmission.
Eigenschaften
IUPAC Name |
4-[(6-chloropyridin-2-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-7(13)5-6-11-9-4-2-3-8(10)12-9/h2-4,7,13H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDMHPYSUKBRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=NC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395053.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395057.png)

![2-[4-(2-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395059.png)
![2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1395060.png)
![2-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395062.png)
![2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395065.png)
![2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395066.png)
![3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395068.png)